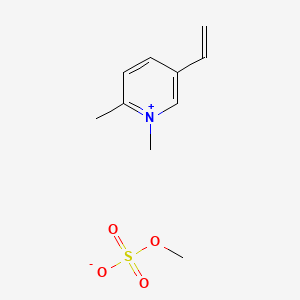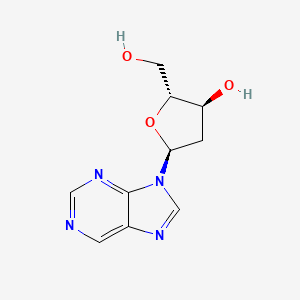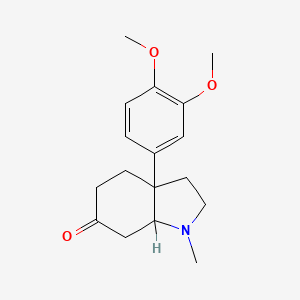
2-Fluor-4-methylanilin
Übersicht
Beschreibung
2-Fluoro-4-methylaniline (2FMA) is an aniline derivative with fluoroalkyl substituents at the para position. In recent years, it has gained increased attention due to its potential application in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. 2FMA is a versatile compound with a wide range of properties and applications. It has a high boiling point and is relatively stable in most organic solvents. Additionally, it is relatively unreactive and has low toxicity. This makes 2FMA an attractive compound for a variety of research and industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthese von Fluoroindolen
2-Fluor-4-methylanilin: wird bei der Synthese von 6-Chlor-5-fluoroindol über die Leimgruber-Batcho-Reaktion verwendet . Diese Reaktion ist in der medizinischen Chemie von Bedeutung für die Herstellung von Indolderivaten, die Kernstrukturen in vielen Arzneimitteln sind.
Herstellung von Aminoalkoholen
Eine weitere Anwendung umfasst die Herstellung eines (S)-Aminoalkohols, insbesondere von 2-Amino-3-(2-fluor-4-methylphenyl)-propan-1-ol . Aminoalkohole sind in der organischen Synthese wertvoll und können als Bausteine für Pharmazeutika dienen.
Metabolismusstudien
This compound: wurde auf seinen Metabolismus in Rattenlebermikrosomen unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) untersucht . Diese Studien helfen, die Stoffwechselwege und die potenzielle Toxizität chemischer Verbindungen zu verstehen.
Thermochemische Forschung
Die thermochemischen Eigenschaften der Verbindung, wie die Verdampfungsenthalpie, wurden untersucht und liefern wichtige Daten für das Verständnis ihres Verhaltens unter verschiedenen Bedingungen .
Nicht mischbar mit Wasser
Die Forschung zur Löslichkeit von This compound zeigt, dass es nicht mit Wasser mischbar ist . Diese Eigenschaft ist entscheidend für Anwendungen in nichtwässrigen Lösungen und könnte ihren Einsatz in bestimmten chemischen Reaktionen beeinflussen.
Sicherheit und Handhabung
Studien zur sicheren Handhabung von This compound haben zu Erkenntnissen über geeignete Lagerbedingungen und Schutzmaßnahmen geführt, um einen oxidativen Abbau zu verhindern .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a versatile reactant used in the preparation of various other compounds .
Mode of Action
It is known to undergo chemical reactions to form new compounds, which are then utilized for various purposes .
Biochemical Pathways
It is used in the preparation of 6-chloro-5-fluoroindole via the leimgruber-batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
Pharmacokinetics
A study on rat liver microsomal metabolism of 2-fluoro-, 2-chloro- and 2-bromo-4-methylaniline identified metabolites from side-chain c-hydroxylation (benzyl alcohols and benzaldehydes) and n-hydroxylation (hydroxylamines and nitroso derivatives) .
Result of Action
Its metabolites from side-chain c-hydroxylation and n-hydroxylation have been identified .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-methylaniline plays a significant role in biochemical reactions, particularly in the metabolism of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of xenobiotics. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of metabolites that are excreted from the body . Additionally, 2-Fluoro-4-methylaniline has been shown to interact with proteins involved in cellular signaling pathways, affecting their function and activity.
Cellular Effects
2-Fluoro-4-methylaniline influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . The compound also impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular stress responses and metabolic processes . Furthermore, 2-Fluoro-4-methylaniline affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-methylaniline involves its interaction with various biomolecules at the molecular level. The compound binds to enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with other cellular components . This interaction results in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, 2-Fluoro-4-methylaniline can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-methylaniline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term exposure to 2-Fluoro-4-methylaniline has been shown to affect cellular function, leading to changes in cell viability and metabolic activity . These temporal effects are important considerations for researchers studying the compound’s biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-methylaniline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with certain dosages leading to significant changes in enzyme activity and gene expression . These dosage-dependent effects are critical for understanding the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
2-Fluoro-4-methylaniline is involved in various metabolic pathways, including oxidative metabolism and conjugation reactions. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that are further conjugated with sulfate or glucuronide groups . These metabolites are then excreted from the body, highlighting the importance of these metabolic pathways in the compound’s biotransformation and elimination .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-methylaniline within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments . Binding proteins such as albumin can also interact with 2-Fluoro-4-methylaniline, affecting its distribution and localization within tissues .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-methylaniline is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes . Additionally, 2-Fluoro-4-methylaniline can be targeted to specific organelles such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments .
Eigenschaften
IUPAC Name |
2-fluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEXBVHABAJPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196431 | |
| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
452-80-2 | |
| Record name | 2-Fluoro-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 452-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-fluoro-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6EGC62G32 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2-fluoro-4-methylaniline metabolized in the liver?
A: Studies using rat liver microsomes reveal that 2-fluoro-4-methylaniline undergoes extensive metabolism, primarily through two pathways: side-chain C-hydroxylation and N-hydroxylation. [] C-hydroxylation leads to the formation of benzyl alcohols and benzaldehydes, while N-hydroxylation results in hydroxylamines and nitroso derivatives. Interestingly, a unique metabolite identified was a halogenated secondary amine, N-(4'-aminobenzyl)-4-methylaniline. [] Notably, aromatic ring hydroxylation was not a significant metabolic pathway.
Q2: What is the significance of the different halogenated 4-methylanilines in terms of toxicity?
A: Research suggests a correlation between the type of halogen substituent on 4-methylaniline and its rate of metabolism, which may influence its toxicity. For instance, the rate of side-chain C-hydroxylation increases with the size of the halogen atom: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. [] Conversely, 2-chloro-4-methylaniline exhibits a higher rate of N-hydroxylation compared to the fluoro- and bromo- counterparts. This increased N-hydroxylation aligns with the observation that 2-chloro-4-methylaniline demonstrates higher mutagenicity compared to 2-bromo-4-methylaniline. []
Q3: Does 2-fluoro-4-methylaniline have any unique applications in chemistry?
A: 2-Fluoro-4-methylaniline serves as a key starting material in synthesizing a novel deoxyribonucleoside analog of deoxyguanosine. This analog, termed dH, utilizes a 4-fluoro-6-methylbenzimidazole moiety to closely mimic the shape and properties of guanine. [] dH exhibits stronger base-stacking interactions compared to natural bases and, when paired with a difluorotoluene isostere mimicking thymine, forms a stable base pair akin to the natural G-T wobble pair. [] This property makes dH a valuable tool for studying protein-DNA interactions and DNA mismatch repair mechanisms.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

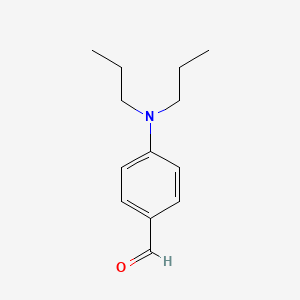


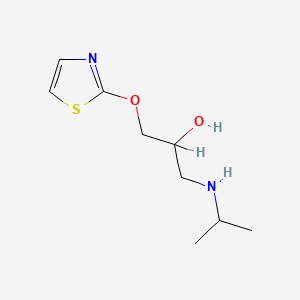




![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)
